2-(Benzylamino)-3-methylbutan-1-ol
Description
Significance of the 2-(Benzylamino)-3-methylbutan-1-ol Structural Motif in Contemporary Chemical Science
The structural motif of this compound, a specific N-benzylamino alcohol, holds considerable importance in modern chemical science. This significance stems from its incorporation into more complex molecules that exhibit a range of biological activities. The core structure is derived from valinol, which is 2-amino-3-methyl-1-butanol. sigmaaldrich.com This chiral amino alcohol serves as a versatile starting material in organic synthesis.
The benzyl (B1604629) group attached to the nitrogen atom introduces specific steric and electronic properties that can influence the reactivity and selectivity of chemical transformations. This feature is particularly relevant in the field of asymmetric catalysis, where chiral ligands derived from amino alcohols are employed to control the stereochemical outcome of reactions. alfa-chemistry.com The valinol-derived backbone provides a chiral scaffold, and the benzylamino group can be further modified to fine-tune the catalyst's performance.
Furthermore, derivatives of benzylamino compounds have been investigated for their potential therapeutic applications. For instance, certain benzylamino derivatives have been designed and synthesized as tyrosinase inhibitors, which are relevant in the context of hyperpigmentation disorders. nih.gov The exploration of such compounds underscores the value of the benzylamino structural element in medicinal chemistry research.
Overview of Research Trajectories Pertaining to Amino Alcohol Compounds
Research concerning amino alcohol compounds is multifaceted and spans various domains of chemistry. A primary research trajectory focuses on the synthesis of these compounds. Traditional methods often involve the reduction of α-amino acids or their esters. taylorandfrancis.com More contemporary approaches include the reaction of amines with epoxides and the catalytic amination of alcohols. alfa-chemistry.comtaylorandfrancis.com The development of efficient and stereoselective synthetic routes to enantiopure amino alcohols remains an active area of investigation, with methods like the Sharpless asymmetric aminohydroxylation being a notable advancement. diva-portal.org
Another significant research avenue is the application of amino alcohols as chiral auxiliaries and ligands in asymmetric synthesis. alfa-chemistry.com Their ability to induce stereoselectivity in chemical reactions is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The structural diversity of amino alcohols allows for the creation of extensive libraries of chiral catalysts.
The biological and medicinal properties of amino alcohol derivatives represent a third major research focus. Scientists are actively exploring the potential of these compounds as antimicrobial and antifungal agents. alfa-chemistry.comnih.gov The modification of the amino alcohol scaffold allows for the generation of focused compound libraries to screen for various biological activities. nih.gov This diversity-oriented synthesis approach aims to discover new therapeutic leads. diva-portal.org For example, research has shown that introducing cyclic amines like piperidine (B6355638) or piperazine (B1678402) to an amino alcohol structure can lead to compounds with significant antifungal activity against pathogens such as Cryptococcus neoformans. nih.gov
The catalytic conversion of benzyl alcohols, a related class of compounds, is also a subject of intense study. Research into the oxidation of benzyl alcohols to produce valuable chemicals like aldehydes and carboxylic acids using various catalysts, including nickel-based and metal-free systems, is ongoing. mdpi.commdpi.com These studies contribute to the development of greener and more efficient chemical processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYDMGPGDLNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265666 | |
| Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-57-7 | |
| Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzylamino 3 Methylbutan 1 Ol and Analogues
Strategic Approaches to C-N and C-O Bond Formation in Amino Alcohol Synthesis
The formation of the vicinal amino alcohol moiety requires careful consideration of bond-forming strategies. Key methods include reductive amination, catalytic hydrogenation, and multicomponent reactions, each offering distinct advantages in terms of efficiency and substrate scope.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines, including N-benzylamino alcohols. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.orgyoutube.com For the synthesis of 2-(benzylamino)-3-methylbutan-1-ol, this would involve the reaction of 2-amino-3-methylbutan-1-ol with benzaldehyde (B42025), followed by reduction.
The choice of reducing agent is crucial for the success of reductive amination. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred to avoid the reduction of other functional groups. libretexts.orgchemeducator.org Sodium cyanoborohydride (NaBH₃CN) is another effective reagent that is particularly useful under acidic conditions where the iminium ion is readily formed. youtube.com
The general mechanism for reductive amination proceeds through the formation of an imine, which is then reduced. libretexts.org The use of ammonia (B1221849) or primary amines leads to primary and secondary amines, respectively. libretexts.org A key advantage of this method is its operational simplicity, often allowing for a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed together. youtube.com
Recent advancements have also explored the use of heterogeneous catalysts for reductive amination, which simplifies product purification and catalyst recycling. mdpi.com For instance, nickel-based catalysts have been employed in the reductive amination of alcohols with ammonia, proceeding through a "hydrogen-borrowing" mechanism where the alcohol is first oxidized to an aldehyde in situ. mdpi.comnih.gov
Catalytic Hydrogenation Protocols
Catalytic hydrogenation represents an alternative and often more atom-economical approach for the reduction step in amino alcohol synthesis. This method is particularly valuable for the stereoselective synthesis of chiral amino alcohols from α-amino acids or α-ketoamines. rsc.orgnih.gov The reduction of amino acids to amino alcohols can be achieved with complete retention of configuration using heterogeneous catalysts like Rh-MoOx/SiO2. rsc.org This process offers high yields and is performed in water, an environmentally benign solvent. rsc.org
Historically, the industrial production of amino alcohols involved the reduction of petroleum-derived amino acids using sodium borohydride, a process that is often costly and requires multiple steps. umaine.edu Catalytic hydrogenation, particularly with ruthenium catalysts, presents a more efficient and cost-effective alternative with high selectivity and preservation of optical purity. umaine.edu
| Catalyst System | Substrate Type | Key Advantages |
| Rh-MoOx/SiO2 | Amino Acids | High yields, complete retention of configuration, water solvent. rsc.org |
| Ruthenium-based | α-Ketoamines | Excellent enantioselectivity, high isolated yields. nih.gov |
| Ruthenium on Carbon | Amino Acids | High selectivity, maintains optical purity, cost-effective alternative. umaine.edu |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer a highly convergent and efficient strategy for the synthesis of complex molecules like amino alcohols from simple and readily available starting materials. nih.govnih.gov These reactions involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates most of the atoms of the starting materials. nih.gov
Several named MCRs are applicable to the synthesis of amino alcohol frameworks. The Petasis reaction, a variation of the Mannich reaction, constructs allylic amines from aldehydes, amines, and boronic acids. nih.gov A one-pot, four-component reaction has been developed for the synthesis of 1,2-amino alcohols by combining an amine, an aldehyde, and methanol (B129727) through a radical domino reaction promoted by an aqueous acidic TiCl₃/t-BuOOH system. acs.org This method is notable for not requiring the pre-formation of the imine or protection of the amino group. acs.org
The Strecker reaction, one of the oldest known MCRs, involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce α-amino nitriles, which can be subsequently hydrolyzed to α-amino acids and reduced to amino alcohols. nih.gov
Stereoselective Synthesis of Chiral N-Benzylamino Alcohols
The control of stereochemistry is paramount in the synthesis of chiral molecules such as this compound, which contains two stereocenters. Enantioselective and diastereoselective strategies are employed to achieve high levels of stereocontrol.
Enantioselective Synthesis Techniques
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
A significant advancement in this area is the use of dual catalytic systems, such as Ni/photoredox catalysis, for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov Another powerful technique is the iridium-catalyzed amination of α-tertiary 1,2-diols via a borrowing hydrogen pathway, mediated by a chiral phosphoric acid. acs.org This approach has been used to synthesize a variety of β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org
Radical C–H amination has also been developed as an enantioselective method for the synthesis of β-amino alcohols. nih.gov This strategy utilizes a multi-catalytic system involving a photocatalyst and a chiral copper catalyst to achieve both regio- and enantioselective C-H amination of alcohols. nih.gov This approach bypasses the need for chiral pool precursors or chiral auxiliaries. nih.gov
More recently, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines has been reported for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method employs a radical polar crossover strategy and has been shown to produce products with high enantiomeric excess. westlake.edu.cn
| Method | Catalyst/Reagent | Key Features |
| Ni/Photoredox Dual Catalysis | Ni catalyst, photoredox catalyst, BiOX ligand | Asymmetric C(sp²)-C(sp³) cross-coupling for chiral N-benzylic heterocycles. nih.gov |
| Iridium-Catalyzed Amination | Ir catalyst, chiral phosphoric acid | Borrowing hydrogen pathway for β-amino α-tertiary alcohols. acs.org |
| Radical C-H Amination | Photocatalyst, chiral Cu catalyst | Enantio- and regioselective amination of alcohols. nih.gov |
| Cr-Catalyzed Aza-Pinacol Coupling | Cr catalyst | Asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn |
Chiral Auxiliary and Organocatalytic Approaches
To control the stereochemical outcome of reactions, chemists often employ chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate. Another powerful strategy is organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations.
Chiral auxiliaries guide the formation of the desired stereoisomer. For the synthesis of 1,2-amino alcohols, auxiliaries derived from natural products are common. For instance, chiral hydrazones can be reacted with organolithium reagents to produce chiral hydrazines with high diastereoselectivity (up to >99% de), which can then be converted to the target chiral amino alcohols. nih.gov Another approach involves the asymmetric Michael addition of a chiral amine bearing a bornyl group to α,β-unsaturated esters, which can establish multiple chiral centers in a controlled manner. researchgate.net The use of (S)-indoline as a chiral auxiliary has also been demonstrated in the asymmetric synthesis of 1,2-amino alcohols. nih.gov
Organocatalysis offers an alternative, metal-free approach. Vicinal amino alcohols, such as L-valinol, the parent amine of the target compound, have been identified as efficient organocatalysts themselves, particularly in asymmetric cross-aldol reactions. acs.org Proline-valinol thioamide derivatives, acting as organocatalysts, have shown high enantioselectivity (up to 96% ee) in direct aldol (B89426) reactions with only a small catalyst loading (2 mol%). researchgate.net These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. While often used to catalyze other reactions, the principles can be applied to design catalysts for the synthesis of the target molecule's precursors.
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Ref. |
| Chiral Auxiliary | (S)-indoline derivative | Nucleophilic addition to hydrazone | up to >99% de | nih.gov |
| Chiral Auxiliary | Bornyl-derived amine | Asymmetric Michael Addition | High | researchgate.net |
| Organocatalysis | L-Valinol | Asymmetric Aldol Reaction | Good | acs.org |
| Organocatalysis | Proline-valinol thioamide | Asymmetric Aldol Reaction | up to 96% ee | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in pharmaceutical synthesis where sustainability is of growing importance.
Solvent-Free and Aqueous Medium Syntheses
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. A direct and efficient route to this compound is the reductive amination between 2-amino-3-methylbutan-1-ol (valinol) and benzaldehyde. Several methods have been developed to perform this reaction under solvent-free conditions. researchgate.netresearchgate.net
One approach utilizes sodium borohydride as the reducing agent, activated by a solid acid like boric acid or p-toluenesulfonic acid monohydrate, eliminating the need for a solvent. organic-chemistry.org Another innovative and green method employs glycerol (B35011) as a recyclable solvent. ias.ac.in Glycerol, a non-toxic and biodegradable liquid, can facilitate the reaction, and in some cases, the reaction of benzaldehyde and aniline (B41778) with sodium borohydride under solvent-free conditions at room temperature has been shown to proceed, albeit slowly. ias.ac.in Performing reactions in water, the most environmentally benign solvent, is another key goal. Reductive amination has been successfully carried out within nanomicelles in water, demonstrating the feasibility of aqueous synthesis for amine production. organic-chemistry.org
| Reaction | Conditions | Reducing Agent | Solvent | Advantages | Ref. |
| Reductive Amination | Solvent-free | NaBH₄ / Solid Acid | None | Reduced waste, simple procedure | organic-chemistry.org |
| Reductive Amination | 70 °C | NaBH₄ | Glycerol | Green, recyclable solvent | ias.ac.in |
| Reductive Amination | Room Temp | - | Water (in nanomicelles) | Environmentally benign | organic-chemistry.org |
Sustainable Catalysis in Amino Alcohol Production
Sustainable catalysis focuses on using highly efficient, reusable, and non-toxic catalysts. For amino alcohol synthesis, both biocatalysis and advanced chemocatalysis offer powerful green solutions.
Biocatalysis: Enzymes operate under mild conditions, typically in water, and exhibit exquisite stereoselectivity. Engineered amine dehydrogenases (AmDHs) have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (ee >99%). nih.gov This method uses ammonia as the amino donor and can be coupled with a cofactor regeneration system, making it a highly efficient and sustainable process. nih.gov Imine reductases (IREDs) are another class of enzymes that can catalyze the asymmetric reduction of imines to chiral amines, including N-substituted 1,2-amino alcohols, with high enantiomeric excess. researchgate.net
Chemocatalysis: The "borrowing hydrogen" (or hydrogen autotransfer) methodology is a prime example of sustainable chemocatalysis. acs.orgnih.gov In this process, a catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde intermediate. This intermediate then reacts with an amine (like benzylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. acs.orgmdpi.com This atom-economical process uses alcohols as alkylating agents and produces only water as a byproduct. researchgate.net This strategy can be applied to the N-alkylation of valinol with benzyl (B1604629) alcohol. Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a highly enantioselective one-step route to chiral 1,2-amino alcohols, achieving >99% ee and high yields. acs.orgnih.gov
| Catalysis Type | Catalyst | Reaction | Key Features | Ref. |
| Biocatalysis | Engineered Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones | Aqueous medium, >99% ee, mild conditions | nih.gov |
| Biocatalysis | Imine Reductase (IRED) | Asymmetric reductive amination | High enantioselectivity | researchgate.net |
| Chemocatalysis | Ru or Ir complex | Borrowing Hydrogen Amination | Atom-economical, water as byproduct | acs.orgmdpi.com |
| Chemocatalysis | Ru-catalyst | Asymmetric Transfer Hydrogenation | High yield, >99% ee, unprotected substrates | acs.orgnih.gov |
High Resolution Structural Characterization and Spectroscopic Elucidation of 2 Benzylamino 3 Methylbutan 1 Ol
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a key chiroptical method used for the characterization of enantiomers. ECD spectroscopy measures the difference in absorption of left and right circularly polarized ultraviolet and visible light by a chiral substance.
For 2-(benzylamino)-3-methylbutan-1-ol, the two enantiomers, (R) and (S), will produce ECD spectra that are mirror images of each other. The spectrum of one enantiomer will show positive Cotton effects (peaks) where the other shows negative ones, and vice versa. This property makes ECD a powerful tool for distinguishing between enantiomers and determining the enantiomeric purity of a sample.
The ECD spectrum of this compound would be dominated by electronic transitions associated with the benzylic chromophore. The comparison of the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations for a chosen absolute configuration provides a reliable method for its assignment.
The following table illustrates the kind of data that would be obtained from an ECD analysis of the enantiomers of this compound.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (S)-enantiomer | 215 | +5000 |
| 260 | -800 | |
| (R)-enantiomer | 215 | -5000 |
| 260 | +800 |
Note: The data in this table is hypothetical and for illustrative purposes only. No experimental or calculated ECD data for this compound has been found in the public domain.
Mechanistic Organic Chemistry and Reaction Pathway Investigations Involving 2 Benzylamino 3 Methylbutan 1 Ol
Kinetic and Thermodynamic Aspects of Reactions
The thermodynamics of N-benzylation reactions, a key structural feature of the title compound, are generally favorable. The formation of the C-N bond is an enthalpically driven process. In reactions such as the dehydrative coupling of amines with benzylic alcohols, the removal of a small molecule like water drives the equilibrium towards the products.
Table 1: General Kinetic and Thermodynamic Parameters in Related Amino Alcohol Reactions
| Parameter | Influencing Factors for Analogous Systems | Expected Implication for 2-(Benzylamino)-3-methylbutan-1-ol |
| Reaction Rate | Catalyst concentration, substrate concentration, temperature, solvent polarity, steric hindrance from the ligand. | The bulky isopropyl and benzyl (B1604629) groups would likely modulate reaction rates, influencing catalyst-substrate association. |
| Activation Energy (Ea) | Nature of the transition state, bond-breaking and bond-forming energies. | The formation of a six-membered ring transition state, common in amino alcohol catalyzed reductions, would have a characteristic activation energy. |
| Enthalpy of Reaction (ΔH) | Bond energies of reactants and products. | N-alkylation and O-alkylation reactions are typically exothermic. |
| Entropy of Reaction (ΔS) | Changes in the number of molecules and degrees of freedom. | Reactions where it acts as a catalyst might have a small ΔS, while its synthesis would have a negative ΔS. |
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the step-by-step pathway of a chemical transformation. For reactions involving this compound, intermediates can be proposed based on established mechanisms for similar compounds.
In its role as a chiral auxiliary or ligand in asymmetric synthesis, the formation of cyclic chelate structures with metal centers is a common intermediate. For example, in borane-mediated reductions of ketones, chiral amino alcohols form oxazaborolidine intermediates. These five-membered ring structures create a rigid chiral environment that dictates the stereochemical outcome of the hydride transfer to the ketone. Similarly, in chromium-catalyzed asymmetric couplings, the formation of alkyl chromium intermediates from α-amino radicals has been proposed.
When this compound is synthesized, for instance, via reductive amination of a corresponding hydroxy ketone, an imine or enamine intermediate is expected. The subsequent reduction of this intermediate leads to the final amino alcohol product.
Spectroscopic techniques such as NMR and mass spectrometry are instrumental in detecting and characterizing such transient species. For instance, in the study of other amine-catalyzed reactions, the formation of acetyl ammonium (B1175870) ions as key intermediates has been observed using in-line NMR. While no such specific studies are published for this compound, similar methodologies would be applicable.
Computational Chemistry in Reaction Mechanism Prediction
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting reaction mechanisms, transition state geometries, and the energetic profiles of reactions involving complex organic molecules like this compound.
For analogous systems, computational studies have been employed to:
Analyze Conformational Preferences: Understanding the stable conformations of the amino alcohol and its metal complexes is key to predicting stereoselectivity.
Model Transition States: DFT calculations can elucidate the structure of transition states, for example, in cycloaddition reactions where related oxabicyclo[3.2.1]octane cores are formed, helping to understand the origins of enantioselectivity.
Corroborate Experimental Findings: Theoretical calculations of reaction energies can be compared with experimental data from techniques like mass spectrometry to validate proposed degradation pathways, as seen in studies of structurally complex carboxylic acids.
A computational study on this compound would likely begin with a conformational analysis to identify the lowest energy structures. Subsequent modeling of its interaction with a substrate and a metal center, if applicable, would reveal the likely transition state structures and the activation energy barriers for different stereochemical pathways, thus predicting the most probable reaction mechanism and stereochemical outcome.
Investigation of the Molecular Interactions and Biological Activity of 2 Benzylamino 3 Methylbutan 1 Ol in Vitro Mechanistic Studies
Molecular Recognition and Binding Affinity Studies
Molecular recognition and binding affinity studies are crucial for understanding how a compound interacts with specific biological molecules, such as receptors or enzymes. These studies provide quantitative data on the strength and specificity of these interactions.
In Vitro Receptor Binding Assays
In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.
Status for 2-(Benzylamino)-3-methylbutan-1-ol: There is no publicly available data from in vitro receptor binding assays for this compound.
Enzyme Kinetic Studies
Enzyme kinetic studies investigate how a compound affects the rate of an enzyme-catalyzed reaction. These studies can determine whether a compound acts as an inhibitor or an activator of the enzyme and can provide insights into the mechanism of action. Key parameters determined from these studies include the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Status for this compound: No specific enzyme kinetic studies for this compound have been identified in the available literature.
Cellular Pathway Modulation in Controlled In Vitro Systems
These studies examine the effect of a compound on specific signaling pathways within cells grown in a controlled laboratory environment. This helps to elucidate the downstream cellular responses triggered by the compound's interaction with its molecular target.
Investigation of Second Messenger Systems (e.g., cAMP, IP3, intracellular calcium flux)
Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. Measuring changes in the levels of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium (Ca2+) can indicate which signaling pathways are activated or inhibited by a compound.
Status for this compound: There is no published research detailing the effects of this compound on second messenger systems.
G Protein-Coupled Receptor (GPCR) Signaling Analysis (e.g., Gq/11 activation, Gi/0 modulation)
G protein-coupled receptors (GPCRs) are a large family of receptors that play a role in many physiological processes. When a ligand binds to a GPCR, it can activate specific G proteins (such as Gq/11 or Gi/o), which in turn initiate downstream signaling cascades. Assays measuring G protein activation can reveal the functional consequences of a compound binding to a GPCR.
Status for this compound: No data is available regarding the analysis of GPCR signaling in response to this compound.
Structure-Activity Relationships (SAR) for Ligand-Receptor Interactions
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. By systematically modifying different parts of a molecule, researchers can identify the key chemical features responsible for its interaction with a biological target. While SAR studies exist for the broader class of β-amino alcohols, showing that modifications to the amino and alcohol groups can significantly impact activity, this information is not specific to this compound.
Status for this compound: There are no specific SAR studies available that focus on this compound and its interactions with specific receptors or enzymes.
Derivatization and Functionalization of 2 Benzylamino 3 Methylbutan 1 Ol
Modification at the Hydroxyl Group
The primary alcohol moiety in 2-(benzylamino)-3-methylbutan-1-ol is a versatile handle for introducing a variety of functional groups, thereby altering the molecule's steric and electronic properties.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily converted to an ester through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. nih.gov This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride in the presence of a suitable base would yield 2-(benzylamino)-3-methylbutyl acetate. The choice of the acylating agent allows for the introduction of a wide range of ester functionalities, from simple alkyl esters to more complex aromatic or heterocyclic esters.
Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment with sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would furnish the corresponding O-alkyl ether. The conditions for O-alkylation must be carefully selected to minimize competing N-alkylation of the secondary amine. molaid.com
| Reaction Type | Reagent | Product Class |
| Esterification | Acyl Chloride (R-COCl) | Ester |
| Esterification | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Ester |
| Etherification | Alkyl Halide (R-X) + Base | Ether |
Table 1: Representative Esterification and Etherification Reactions
Oxidation Pathways
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 2-(benzylamino)-3-methylbutanal, requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. nih.govresearchgate.net The Dess-Martin periodinane (DMP) is another excellent reagent for the mild oxidation of primary alcohols to aldehydes, offering high yields and tolerance for other functional groups. researchgate.netrsc.orgnih.govnih.gov Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, provides a reliable method for this conversion under mild, low-temperature conditions. google.comorganic-chemistry.orgnih.govsapub.orgnih.gov
Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid, 2-(benzylamino)-3-methylbutanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid) are commonly employed for this purpose. The reaction often requires heating to proceed to completion.
| Oxidation Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp |
| Aldehyde | DMSO, Oxalyl Chloride, Et₃N (Swern) | Low Temp (-78 °C to RT) |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat |
| Carboxylic Acid | Chromic Acid (H₂CrO₄) | Acidic solution, Heat |
Table 2: Oxidation Reactions of the Hydroxyl Group
Modification at the Secondary Amine Nitrogen
The secondary amine in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions, allowing for extensive functionalization.
Acylation and Sulfonylation
Acylation: The secondary amine can be acylated to form amides using acylating agents like acyl chlorides or anhydrides. nih.gov This reaction is generally facile and can be carried out in the presence of a base to scavenge the acid byproduct. For example, reaction with benzoyl chloride would yield N-benzoyl-2-(benzylamino)-3-methylbutan-1-ol. A patent describes a method for the selective N-acylation of amino alcohols by forming a mixed anhydride of an organic acid with a sulfonyl chloride, which then reacts with the amino alcohol. nih.gov
Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. rsc.orgrsc.org This results in the formation of a stable N-sulfonyl derivative, for example, N-tosyl-2-(benzylamino)-3-methylbutan-1-ol.
| Reaction Type | Reagent | Product Class |
| Acylation | Acyl Chloride (R-COCl) | N-Acyl derivative (Amide) |
| Acylation | Carboxylic Anhydride ((RCO)₂O) | N-Acyl derivative (Amide) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl derivative (Sulfonamide) |
Table 3: Acylation and Sulfonylation Reactions at the Amine Nitrogen
Alkylation Reactions
N-alkylation of the secondary amine introduces a third substituent on the nitrogen atom, leading to the formation of a tertiary amine. This can be accomplished using alkyl halides. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of quaternary ammonium (B1175870) salts. The choice of reaction conditions, including the stoichiometry of the alkylating agent and the base, is crucial for achieving selective mono-alkylation. researchgate.net
Synthesis of Analogs with Varied Substituents
The synthesis of analogs of this compound can be achieved through several strategic approaches. One common method is reductive amination. This powerful reaction involves the condensation of a primary amine, in this case, 2-amino-3-methylbutan-1-ol (L-valinol), with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. By varying the carbonyl compound, a wide range of substituents can be introduced on the nitrogen atom. For example, reacting L-valinol with a substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde (B44291) or 4-nitrobenzaldehyde) followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) would yield the corresponding N-substituted analogs. This method is highly versatile and allows for the creation of a library of compounds with diverse electronic and steric properties on the benzyl ring.
| Starting Material 1 (Amine) | Starting Material 2 (Carbonyl) | Reducing Agent | Product |
| 2-Amino-3-methylbutan-1-ol | Substituted Benzaldehyde | Sodium Borohydride | 2-((Substituted-benzyl)amino)-3-methylbutan-1-ol |
| 2-Amino-3-methylbutan-1-ol | Aliphatic Aldehyde/Ketone | Sodium Triacetoxyborohydride | 2-(Alkylamino)-3-methylbutan-1-ol |
Table 4: Synthesis of Analogs via Reductive Amination
Application of 2 Benzylamino 3 Methylbutan 1 Ol in Asymmetric Catalysis and Synthesis
Role as a Chiral Ligand in Transition Metal Catalysis
Chiral amino alcohols, including N-benzyl valinol derivatives, are highly effective ligands in transition metal-catalyzed asymmetric reactions. The presence of both a hydroxyl and an amino group allows them to form stable chelate complexes with a variety of metal centers. The stereochemistry of the resulting chiral metal complex then dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer of the product.
One of the most well-established applications of chiral amino alcohol ligands is in the enantioselective addition of organozinc reagents to aldehydes. For instance, new, efficient, and optically active β-amino alcohol ligands have been synthesized and successfully employed in the addition of diethylzinc (B1219324) to a range of aromatic and aliphatic aldehydes. nih.gov These reactions, often catalyzed by titanium or zinc complexes of the chiral ligands, proceed with high yields and excellent enantioselectivities. The general mechanism involves the formation of a chiral dinuclear zinc complex, where the aldehyde is activated and its approach is sterically directed by the chiral ligand.
A notable development in this area is the use of valinol-grafted metal-organic frameworks (MOFs) as heterogeneous catalysts. In a recent study, L-valinol was grafted into the pores of an aldehyde-functionalized UiO-type MOF. Subsequent metalation with iron(II) chloride yielded an amino alcohol-coordinated octahedral Fe(II) species. scispace.com This solid-state catalyst, upon activation, proved highly effective in the asymmetric hydrosilylation and hydroboration of a variety of ketones, affording the corresponding chiral alcohols with outstanding enantiomeric excesses and high turnover numbers. scispace.com The catalyst could also be recycled multiple times without a significant loss in activity or selectivity, highlighting the practical advantages of heterogeneous catalysis. scispace.com
The table below summarizes the performance of a valinol-grafted MOF-Fe catalyst in the asymmetric hydrosilylation of various ketones.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethan-1-ol | 98 | 99 |
| 2 | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-ol | 97 | 99 |
| 3 | 2-Acetylnaphthalene | 1-(naphthalen-2-yl)ethan-1-ol | 96 | 98 |
| 4 | Propiophenone | 1-Phenylpropan-1-ol | 95 | 97 |
Data sourced from a study on chiral iron(II)-catalysts within valinol-grafted metal-organic frameworks for the enantioselective reduction of ketones. scispace.com
Furthermore, chiral aldehyde catalysis has been combined with transition metal catalysis in the asymmetric α-allylation of N-unprotected amino acid esters. In this system, a chiral aldehyde acts as both an organocatalyst, by forming a Schiff base with the amino acid ester, and as a ligand that coordinates with the π-allyl palladium(II) species, facilitating the nucleophilic attack. mdpi.com This dual role allows for the generation of optically active α,α-disubstituted α-amino acids in good yields and with high enantioselectivities. mdpi.com
Use as a Chiral Auxiliary in Organic Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is removed and can often be recovered for reuse. Chiral amino alcohols derived from valine, such as (S)-valinol, are effective chiral auxiliaries in a variety of reactions, most notably in the diastereoselective alkylation of enolates.
The general strategy involves the formation of an amide between the chiral amino alcohol and a carboxylic acid. The resulting chiral amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid, aldehyde, or ketone.
The reaction of aromatic and aliphatic imines derived from (S)-valinol with allyl bromide and zinc has been shown to produce homoallylic amines with very high diastereomeric excess. rsc.org However, for aromatic imines, the diastereoselectivity can be affected by the reaction time due to the reversibility of the allylation process. rsc.org
Organocatalytic Applications
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis. beilstein-journals.org Chiral amino alcohols and their derivatives, particularly those derived from proline and other amino acids, have emerged as powerful organocatalysts. These molecules often act as bifunctional catalysts, utilizing both the amine and hydroxyl groups to activate the substrates and control the stereochemical outcome of the reaction.
A novel prolinethioamide catalyst, prepared from L-proline and L-valinol, has been shown to be highly effective in the direct asymmetric aldol (B89426) reaction between various aldehydes and ketones. rsc.orgresearchgate.net With a low catalyst loading, this organocatalyst can achieve excellent diastereoselectivity and enantioselectivity. rsc.org For example, the reaction between 3-nitrobenzaldehyde (B41214) and cyclohexanone (B45756) in the presence of this catalyst in water afforded the corresponding aldol product with a 99:1 diastereomeric ratio and 99% enantiomeric excess. rsc.org The terminal primary alcohol of the valinol moiety plays a crucial role in the catalytic activity and stereoselectivity. researchgate.net
The table below presents the results of the direct aldol reaction catalyzed by a proline-valinol thioamide derivative.
| Entry | Aldehyde | Ketone | dr (anti/syn) | ee (%) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 98:2 | 98 | 95 |
| 2 | 2-Nitrobenzaldehyde | Cyclohexanone | 97:3 | 97 | 92 |
| 3 | 3-Nitrobenzaldehyde | Cyclohexanone | 99:1 | 99 | 96 |
| 4 | Benzaldehyde (B42025) | Cyclohexanone | 95:5 | 94 | 90 |
Data sourced from a study on a novel proline-valinol thioamide organocatalyst for the direct aldol reaction. rsc.org
Advanced Methodologies in the Analysis and Purification of 2 Benzylamino 3 Methylbutan 1 Ol
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC, SFC)
Chromatography is the cornerstone for the purification and analytical assessment of 2-(Benzylamino)-3-methylbutan-1-ol. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal techniques utilized, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of amino alcohols. Due to the compound's polarity and thermal lability, reversed-phase HPLC is often the method of choice. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid to improve peak shape and resolution. For preparative HPLC, conditions are scaled up to isolate larger quantities of the purified compound.
Gas Chromatography (GC) can be employed for the analysis of this compound, although derivatization is often necessary to increase its volatility and thermal stability. The hydroxyl and secondary amine groups can be derivatized, for instance, by silylation, to prevent peak tailing and decomposition during analysis. A non-polar or medium-polarity capillary column is typically used, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase HPLC and GC. twistingmemoirs.comresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol. shimadzu.com This technique offers several advantages, including rapid separations, reduced solvent consumption, and lower backpressure compared to HPLC. twistingmemoirs.comresearchgate.net SFC is particularly well-suited for chiral separations and has become a technique of choice for this purpose in many research settings. researchgate.net Its ability to provide fast, efficient, and environmentally friendly separations makes it an attractive method for both the analytical-scale assessment and preparative-scale purification of this compound. researchgate.netresearchgate.net
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|---|
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Suitability | High for non-volatile and thermally labile compounds. | Requires derivatization for polar, non-volatile compounds. | High for thermally labile and chiral compounds. twistingmemoirs.com |
| Mobile Phase | Aqueous/organic solvent mixtures. | Inert gas (e.g., He, N₂, H₂). | Supercritical CO₂ with organic modifiers. shimadzu.com |
| Advantages | Versatile, well-established, preparative scale-up is common. | High resolution, sensitive detectors (MS). | Fast analysis, "green" (less organic solvent), ideal for chiral separations. researchgate.net |
| Disadvantages | Higher solvent consumption, higher backpressure. | Derivatization can be complex, not suitable for non-volatile compounds. | Higher initial instrument cost. |
Enantiomeric Purity Determination (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)
As this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is of paramount importance. This is achieved using specialized chiral analytical techniques.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® OD, Chiralpak® AD), are frequently effective for separating a wide range of chiral compounds, including amino alcohols. wiley-vch.de The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
Chiral Gas Chromatography (Chiral GC) can also be used to determine the enantiomeric purity. Similar to standard GC, derivatization of the analyte is often required. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The two enantiomers will exhibit different retention times, allowing for their quantification. libretexts.org
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs) provides an alternative method for determining enantiomeric excess. Chiral shift reagents are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which are themselves chiral and non-racemic. libretexts.orglibretexts.org When a CSR is added to a solution of the chiral analyte in an NMR tube, it forms diastereomeric complexes with each enantiomer. tcichemicals.com These transient diastereomeric complexes have different magnetic environments, causing the NMR signals of the enantiomers (particularly protons near the chiral center and coordination site) to be resolved into separate peaks. libretexts.orgnih.gov The enantiomeric excess can then be determined by integrating the corresponding signals. nih.gov Other types of chiral solvating agents, such as BINOL derivatives, can also be used to induce similar separation of NMR signals for enantiopurity determination. nih.govnih.gov
Table 2: Example Conditions for Enantiomeric Purity Determination of Similar Compounds
| Technique | Compound Type | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Solvent | Detection | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | N-Protected Indole Derivatives | Chiralcel OD | n-hexane : i-PrOH (88:12) | UV | wiley-vch.de |
| Chiral GC | Cycloaddition Adducts | Chiral Boron Catalyst Precursor | - | GC-MS | libretexts.org |
| NMR | Chiral Amines | (S)-BINOL derivatives | Chloroform-d | ¹H-NMR, ¹⁹F-NMR | nih.gov |
| NMR | Exo/Endo Aldehydes | Eu(hfc)₃ | CDCl₃ | ¹H-NMR | libretexts.org |
Future Directions and Emerging Research Avenues for N Benzylamino Alcohol Compounds
Development of Novel Synthetic Routes
The synthesis of N-benzylamino alcohols traditionally involves methods like reductive amination. However, the development of more efficient, atom-economical, and environmentally benign synthetic routes is a key area of future research.
One promising approach is the direct nucleophilic substitution of alcohols, which are readily available and relatively inexpensive. researchgate.net This method avoids the need for pre-functionalization of the alcohol, thus shortening the synthetic sequence. The activation of alcohols can be achieved using various reagents, such as propylphosphonic acid anhydride (B1165640) (T3P®), which has been successfully used for the N-benzylation of phenothiazine (B1677639) with benzyl (B1604629) alcohols. researchgate.net The application of such activating agents to the synthesis of 2-(Benzylamino)-3-methylbutan-1-ol from 3-methylbutan-1-ol and benzylamine (B48309) presents a viable and innovative synthetic strategy.
Another avenue for exploration is the use of catalytic systems. Transition-metal-catalyzed reactions, for instance, offer a powerful tool for the formation of C-N bonds. researchgate.net The development of novel ruthenium-based catalysts, potentially in combination with N-heterocyclic carbenes (NHCs), could facilitate the direct amination of alcohols with benzylamine under mild conditions. researchgate.net Furthermore, polymer-assisted synthesis offers advantages in terms of purification and product isolation, making it an attractive option for developing scalable and high-yielding processes. beilstein-journals.orgbeilstein-journals.org
Future synthetic strategies could also focus on asymmetric synthesis to produce enantiomerically pure N-benzylamino alcohols, which are often required for pharmaceutical applications. The use of chiral catalysts or auxiliaries in the synthetic route would be crucial in achieving high enantioselectivity.
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| Direct Nucleophilic Substitution | Activation of alcohols (e.g., with T3P®) | Atom-economical, shorter synthetic route | researchgate.net |
| Transition-Metal Catalysis | Use of catalysts like Ru/NHC systems | Mild reaction conditions, high efficiency | researchgate.net |
| Polymer-Assisted Synthesis | Immobilized reagents and catalysts | Simplified purification, scalability | beilstein-journals.orgbeilstein-journals.org |
| Asymmetric Synthesis | Chiral catalysts or auxiliaries | Production of enantiomerically pure compounds |
Exploration of Untapped Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation and reactivity of N-benzylamino alcohols is crucial for optimizing existing synthetic methods and designing new ones. For instance, in the direct substitution of alcohols, the reaction can proceed through an SN1 or SN2 pathway, depending on the substrate and reaction conditions. researchgate.net Elucidating the precise mechanism for the formation of this compound would enable finer control over the reaction outcome.
The role of neighboring groups in influencing the reactivity and selectivity of reactions involving N-benzylamino alcohols is another area ripe for investigation. The hydroxyl group in this compound can act as an internal nucleophile or a directing group in subsequent transformations. Understanding these intramolecular interactions can lead to the development of novel and selective functionalization strategies.
Furthermore, exploring the mechanisms of debenzylation is of significant interest, as the benzyl group is often used as a protecting group in organic synthesis. ox.ac.uk While hydrogenolysis is a common method, investigating alternative debenzylation protocols that are compatible with other functional groups present in the molecule would be highly valuable. ox.ac.uk
Integration with Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable tools for the characterization and study of N-benzylamino alcohols. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals in the spectrum of this compound and to establish through-bond connectivities. These techniques are particularly useful for complex molecules and for confirming the regiochemistry of a reaction.
Raman spectroscopy offers a complementary vibrational spectroscopy technique to IR. nih.gov It can provide a unique fingerprint spectrum of the compound and is particularly sensitive to non-polar bonds, which can be advantageous for studying the skeletal vibrations of the molecule. nih.gov The use of Raman spectroscopy could also aid in monitoring reaction progress and identifying intermediates in real-time.
Fluorescence spectroscopy could be explored if the N-benzylamino alcohol or its derivatives exhibit fluorescent properties. nih.gov This technique is highly sensitive and can be used to study the local environment of the molecule and its interactions with other species. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application | Reference |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, connectivity | Unambiguous characterization of this compound | |
| Raman Spectroscopy | Vibrational fingerprint, monitoring reactions | Structural confirmation, real-time reaction analysis | nih.gov |
| Fluorescence Spectroscopy | Local environment, molecular interactions | Studying binding events, sensing applications | nih.gov |
Predictive Modeling for Molecular Interactions
Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. These methods can be used to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. These calculations can help in interpreting experimental spectra and in understanding the molecule's reactivity.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or other chemical species. For instance, MD simulations could be used to study the interaction of this compound with a biological target, such as an enzyme or a receptor, which is crucial for drug design.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed if a series of related N-benzylamino alcohol compounds with known biological activities are available. By correlating the structural features of the molecules with their activities, QSAR models can be developed to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is another modeling approach that has been successfully used to predict the density and other properties of binary mixtures, which could be applied to systems containing N-benzylamino alcohols. researchgate.net
| Modeling Technique | Predicted Properties | Potential Application | Reference |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectra | Interpretation of experimental data, reactivity analysis | |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Studying interactions with biological targets | |
| QSAR | Biological activity | Predicting the activity of new compounds | |
| PC-SAFT | Thermodynamic properties of mixtures | Modeling behavior in solution | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(benzylamino)-3-methylbutan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, benzylamine can react with 3-methylbutan-1-ol derivatives under reducing agents like sodium borohydride (NaBH₄) in methanol . Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and stoichiometric ratios to enhance yield. Recrystallization in ethanol or ethyl acetate is commonly used for purification .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., peaks for benzyl protons at δ 7.2–7.4 ppm and hydroxyl/amine protons at δ 1.5–3.0 ppm) and HRMS for molecular weight validation. Polarimetry may also be used if chirality is introduced . For crystalline derivatives, X-ray diffraction provides definitive confirmation of stereochemistry .
Q. What are the key chemical properties influencing its reactivity in organic synthesis?
- Methodological Answer : The compound’s reactivity is driven by:
- Hydroxyl group : Participates in esterification or oxidation to ketones.
- Benzylamine moiety : Enables Schiff base formation or catalytic hydrogenation for deprotection.
Solubility in polar aprotic solvents (e.g., DMF) facilitates reactions like amide coupling using EDC·HCl/HOBt .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions in NMR or MS data often arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
- Impurity peaks : Compare with synthetic intermediates (e.g., unreacted benzylamine) via LC-MS .
Advanced techniques like 2D NMR (COSY, HSQC) clarify proton-proton correlations and quaternary carbon assignments .
Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to active sites (e.g., G protein-coupled receptors) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Enzyme inhibition assays : Measure IC₅₀ values in vitro using fluorogenic substrates .
Q. How can reaction pathways be elucidated when synthesizing analogs of this compound?
- Methodological Answer :
- Mechanistic probes : Introduce isotopic labels (e.g., ¹³C at the hydroxyl group) to track bond cleavage via NMR.
- Kinetic studies : Monitor reaction progress under varying pH and temperature to identify rate-determining steps .
- Computational chemistry : DFT calculations (e.g., Gaussian) predict transition states and energy barriers .
Q. What methodologies address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Protection/deprotection : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Flow chemistry : Improve consistency in exothermic steps (e.g., reductions).
- Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading and solvent ratios .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals for LC-MS analysis.
- Forced degradation : Expose to UV light, heat (40–60°C), or oxidative agents (H₂O₂) to identify degradation products .
Q. What statistical tools are recommended for analyzing pharmacological data from derivatives?
- Methodological Answer :
- Dose-response curves : Fit data with nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Multivariate analysis : Use PCA or PLS-DA to correlate structural features (e.g., substituents) with activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
